Tfax 568, SE
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Overview
Description
Tfax 568, SE: is an orange fluorescent dye known for its amine reactivity. It is widely used in various scientific applications due to its pH insensitivity over a broad range (pH 4-10) and its ability to form bright and photostable conjugates with proteins and antibodies . The compound is particularly suitable for use in flow cytometry, two-photon excitation microscopy, and super-resolution microscopy techniques such as direct stochastic optical reconstruction microscopy (dSTORM) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tfax 568, SE involves the reaction of a carboxylic acid derivative with an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester . The reaction conditions generally require a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the formation of the NHS ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the dye. The final product is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Tfax 568, SE primarily undergoes substitution reactions due to its amine-reactive NHS ester group . This allows it to form stable conjugates with primary amines present in proteins and antibodies .
Common Reagents and Conditions:
Major Products: The major products of these reactions are highly luminous and photostable conjugates of this compound with proteins or antibodies .
Scientific Research Applications
Chemistry: Tfax 568, SE is used in various chemical assays to label and track molecules due to its bright fluorescence and stability .
Biology: In biological research, this compound is employed to label proteins and antibodies, facilitating the study of cellular processes through techniques like flow cytometry and microscopy .
Medicine: The dye is used in medical research to label antibodies for diagnostic purposes, including the detection of specific biomarkers in diseases .
Industry: In industrial applications, this compound is used in the development of diagnostic kits and other products that require fluorescent labeling .
Mechanism of Action
Tfax 568, SE exerts its effects through its amine-reactive NHS ester group, which forms covalent bonds with primary amines in proteins and antibodies . This results in the formation of stable, fluorescent conjugates that can be used for various detection and imaging purposes . The molecular targets are primarily the amine groups in proteins and antibodies, and the pathways involved include the formation of amide bonds .
Comparison with Similar Compounds
Alexa Fluor 568: Another orange fluorescent dye with similar applications but different spectral properties.
Rhodamine Red: A red fluorescent dye used in similar applications but with different excitation and emission wavelengths.
Uniqueness: Tfax 568, SE is unique due to its exceptional brightness, photostability, and pH insensitivity over a broad range . These properties make it particularly suitable for advanced imaging techniques such as super-resolution microscopy .
Properties
Molecular Formula |
C39H39N3O12S2 |
---|---|
Molecular Weight |
805.9 g/mol |
IUPAC Name |
1-(2-oxopropyl)pyrrolidine-2,5-dione;2-[7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoic acid |
InChI |
InChI=1S/C32H30N2O9S2.C7H9NO3/c1-31(2)13-17(15-44(37,38)39)21-9-23-27(11-25(21)33-31)43-28-12-26-22(18(16-45(40,41)42)14-32(3,4)34-26)10-24(28)29(23)19-7-5-6-8-20(19)30(35)36;1-5(9)4-8-6(10)2-3-7(8)11/h5-14,33H,15-16H2,1-4H3,(H,35,36)(H,37,38,39)(H,40,41,42);2-4H2,1H3 |
InChI Key |
LKZFGQNLMJJZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=O)CCC1=O.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=CC=CC=C6C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
Origin of Product |
United States |
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